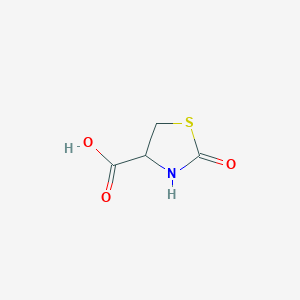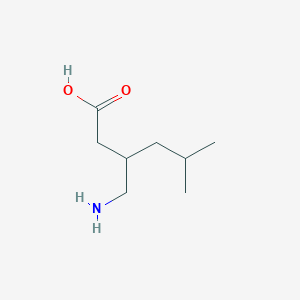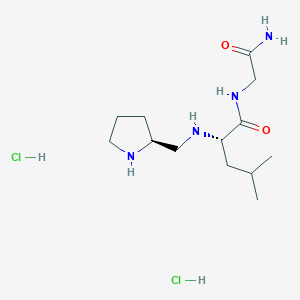
2-Oxothiazolidine-4-carboxylic acid
描述
2-Oxothiazolidine-4-carboxylic acid is a heterocyclic organic compound that serves as a cysteine prodrug. It is known for its ability to increase cellular glutathione levels, which makes it a valuable compound in various scientific and medical applications .
作用机制
Target of Action
2-Oxothiazolidine-4-carboxylic acid (OTC) is a prodrug of cysteine . Its primary targets are the cells where it is transported into . Inside the cells, it is converted into cysteine by the enzyme 5-oxo-L-prolinase . Cysteine is the rate-limiting substrate for glutathione biosynthesis , a crucial antioxidant in the body.
Mode of Action
Once transported into the cells, OTC is metabolized to cysteine by the action of 5-oxoprolinase . This increases the overall level of glutathione (GSH), a major antioxidant in the body . By providing a source of cellular cysteine, OTC raises cellular glutathione levels .
Biochemical Pathways
OTC plays a significant role in the glutathione synthesis pathway . By providing cysteine, the rate-limiting substrate for glutathione biosynthesis, OTC helps augment glutathione and cysteine production . Glutathione is a major antioxidant that inhibits free radical-mediated injury by eliminating toxic peroxides and protects protein sulfhydryl groups from oxidation .
Pharmacokinetics
The plasma concentration of OTC reaches a peak between 45 and 60 minutes after oral administration . It is quickly absorbed by the skin in 1-10% dosage . It is a safe product, non-irritating, and non-comedogenic, with high compatibility with surfactants and other ingredients . It is easily soluble in water .
Result of Action
OTC has been shown to be effective at increasing endogenous glutathione levels in a number of experimental model systems as well as in human patients . By raising cellular glutathione levels, OTC reduces cellular damage due to free radicals generated by ionizing radiation or other sources . It has also been found to suppress anti-inflammatory responses in RPE .
生化分析
Biochemical Properties
2-Oxothiazolidine-4-carboxylic acid is metabolized by the enzyme 5-oxoprolinase, converting it into cysteine, the rate-limiting amino acid for glutathione synthesis . This process augments glutathione and cysteine production .
Cellular Effects
This compound has been shown to increase the cellular level of glutathione, which is a major antioxidant in cells . It has been reported to suppress TNF-α-induced IL-6 and Ccl2 expression/secretion in ARPE-19 and Gpr109a+/+ primary RPE .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into cysteine by the action of 5-oxoprolinase . This increases the overall level of glutathione, a crucial antioxidant in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be stable in simulated aqueous humour (SAH) after three freeze/thaw cycles . It has also been found to be effective at increasing endogenous glutathione levels in a number of experimental model systems .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be a promising compound in terms of preventing or slowing progression of AMD-like retinal lesions . The effects of this compound on these lesions were observed with various concentrations of this compound either in drinking water or via oral gavage .
Metabolic Pathways
This compound is involved in the glutathione synthesis pathway. It is a secondary precursor for glutathione and is enzymatically metabolized to cysteine by the action of 5-oxoprolinase .
Transport and Distribution
The transport of this compound across the plasma membrane occurs via the Na±coupled monocarboxylate transporter SLC5A8 (SMCT1) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxothiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine hydrochloride with a solvent under controlled temperature conditions. The process includes the following steps:
- Replacing nitrogen in a reaction kettle three times and maintaining the reaction under nitrogen protection.
- Adding L-cysteine hydrochloride and a solvent to the reaction kettle.
- Controlling the temperature to 0-10°C and adding alkaline water.
- Adding another material and performing a thermal reaction at 35-55°C for 2-4 hours.
- Cooling to room temperature, separating phases, and adjusting the pH to 2.0-3.0 using concentrated hydrochloric acid.
- Performing vacuum concentration, adding another solvent, stirring, filtering, and crystallizing to obtain the crude product.
- Re-crystallizing the crude product to achieve a purity of over 99% .
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high yield and purity while maintaining cost-effectiveness and safety .
化学反应分析
Types of Reactions: 2-Oxothiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to yield other compounds.
Substitution: It can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products: The major products formed from these reactions include various derivatives of this compound, which have different applications in scientific research and industry .
科学研究应用
2-Oxothiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other compounds.
Biology: It serves as a cysteine prodrug, increasing cellular glutathione levels and protecting cells from oxidative stress.
Medicine: It has potential therapeutic applications in treating conditions related to oxidative stress, such as cataracts and renal injury
Industry: It is used in the formulation of various products, including pharmaceuticals and cosmetics.
相似化合物的比较
N-Acetyl-L-cysteine: Another cysteine prodrug that increases glutathione levels.
Thiazolidine: A related compound with similar chemical properties.
Nicotinamide riboside chloride: A compound with antioxidant properties
Uniqueness: 2-Oxothiazolidine-4-carboxylic acid is unique due to its specific mechanism of action and its ability to significantly increase cellular glutathione levels, making it particularly effective in reducing oxidative stress and protecting cells from damage .
属性
IUPAC Name |
2-oxo-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLMGCPTLHPWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864902 | |
| Record name | 2-Oxo-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19750-45-9, 77273-78-0 | |
| Record name | 2-Oxothiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019750459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC342431 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxo-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-1,3-thiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![7-Aminobenzo[A]pyrene](/img/structure/B17798.png)





